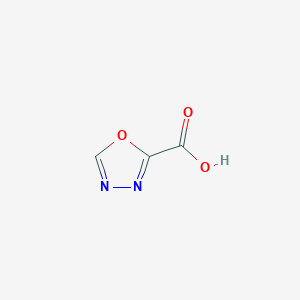
4-Chloro-2-ethynylpyridine
説明
4-Chloro-2-ethynylpyridine is a derivative of pyridine . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-ethynylpyridine is C7H4ClN . The InChI code is 1S/C7H4ClN/c1-2-7-5-6 (8)3-4-9-7/h1,3-5H .Physical And Chemical Properties Analysis
4-Chloro-2-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 .科学的研究の応用
Synthesis and Characterization
- A study focused on the synthesis, characterization, and reactivity of heterocyclic molecules including derivatives related to 4-Chloro-2-ethynylpyridine. These compounds were evaluated for their potential in non-linear optics due to their favorable hyperpolarizability values. The research highlighted their stability and charge transfer capabilities, suggesting applications in electronic materials and molecular electronics (Murthy et al., 2017).
Chemical Reactions and Applications
- Another study demonstrated the hydrohalogenation of 2-ethynylpyridines, where the compound efficiently reacts with hydrochloric acid to form pyridinium salts. This reaction underlines the compound's utility in synthesizing halogenated derivatives, which could be pivotal in developing new chemical entities for various industrial applications (Muragishi et al., 2017).
Molecular Electronics and Sensor Development
- Research on electrode modification using iron metallophthalocyanine integrated with ethynylpyridine has shown promising electrocatalytic abilities. This suggests its application in developing sensors or catalytic surfaces with high sensitivity and stability (Coates & Nyokong, 2012).
Antimicrobial and Tuberculosis Research
- A study on the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines explored their in vitro cytotoxic and anti-Mycobacterium tuberculosis properties. This research opens pathways for the development of new therapeutic agents against tuberculosis, showcasing the compound's potential in medicinal chemistry (Dilebo et al., 2021).
Agricultural Applications
- An evaluation of 2-ethynylpyridine as a soil nitrification inhibitor demonstrated its effectiveness in reducing the nitrification of fertilizers in soil. This suggests its potential application in agriculture to enhance fertilizer efficiency and reduce nitrogen loss (McCarty & Bremner, 1990).
Safety And Hazards
特性
IUPAC Name |
4-chloro-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWKQRXYIYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634111 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethynylpyridine | |
CAS RN |
1010115-57-7 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)


![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)






![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)
![5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1602950.png)

